

lethality comparison 6-selenopurine and 6-mercaptopurine in mice

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 6-Selenopurine

CAS No.: 5270-30-4

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Quantitative Data on 6-Mercaptopurine (6-MP) in Advanced Models

The table below summarizes experimental data from recent, high-quality studies on 6-MP. It includes information on its formulation as a nanomedicine to improve its properties and its investigation in a new clinical context.

Study Focus / Model	Formulation / Treatment	Key Quantitative Findings	Source / Citation
Acute Lymphoblastic Leukemia (ALL) in mice	6-MP-loaded PLGA Nanomedicine (6-MPNs), oral	↑ Oral bioavailability; Prolonged survival of ALL model mice; Reduced systemic toxicity.	[1]
BRCA-defective Advanced Solid Tumors (Human Clinical Trial)	6-MP (55–75 mg/m ² /day) + Methotrexate (15–20 mg/m ² /week), oral	Clinical Benefit Rate (stable disease): 33% at 8 weeks, 18% at 16 weeks ; Median Overall Survival: 10.3 months ; Median Progression-Free Survival: 1.9 months .	[2]

Study Focus / Model	Formulation / Treatment	Key Quantitative Findings	Source / Citation
Pharmacokinetics in Rats	6-MP-loaded PLGA Nanomedicine (6-MPNs), oral	Increased absorption in the duodenum; Low accumulation of toxic metabolites.	[1]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited above.

Protocol: Preparation and In-Vivo Evaluation of 6-MP Nanomedicine

This protocol is adapted from the 2021 study that developed the PLGA-based nanomedicine [1].

- **Nanomedicine Preparation:** 6-MPNs were prepared using a **water-in-oil-in-water (W/O/W) double-emulsion solvent evaporation method**. Briefly, an aqueous solution of 6-MP was emulsified into an organic solution of PLGA polymer to form a primary emulsion. This was then injected into an outer aqueous surfactant solution to form a double emulsion. The organic solvent was evaporated, and the resulting nanomedicines were collected, washed, and lyophilized.
- **In-Vivo Efficacy (ALL model):** The human T leukemia cell line (Jurkat) was used to create an ALL model in mice. The mice were treated with the prepared 6-MPNs, and their survival time was monitored and compared to controls.
- **Pharmacokinetics & Tissue Distribution:** SD rats were administered the 6-MPNs orally. Blood samples were taken at various time points to determine plasma concentration-time profiles. After sacrifice, organs (especially intestinal regions) were collected to analyze drug absorption and metabolite distribution.

Protocol: Phase II Clinical Trial in BRCA-Defective Tumors

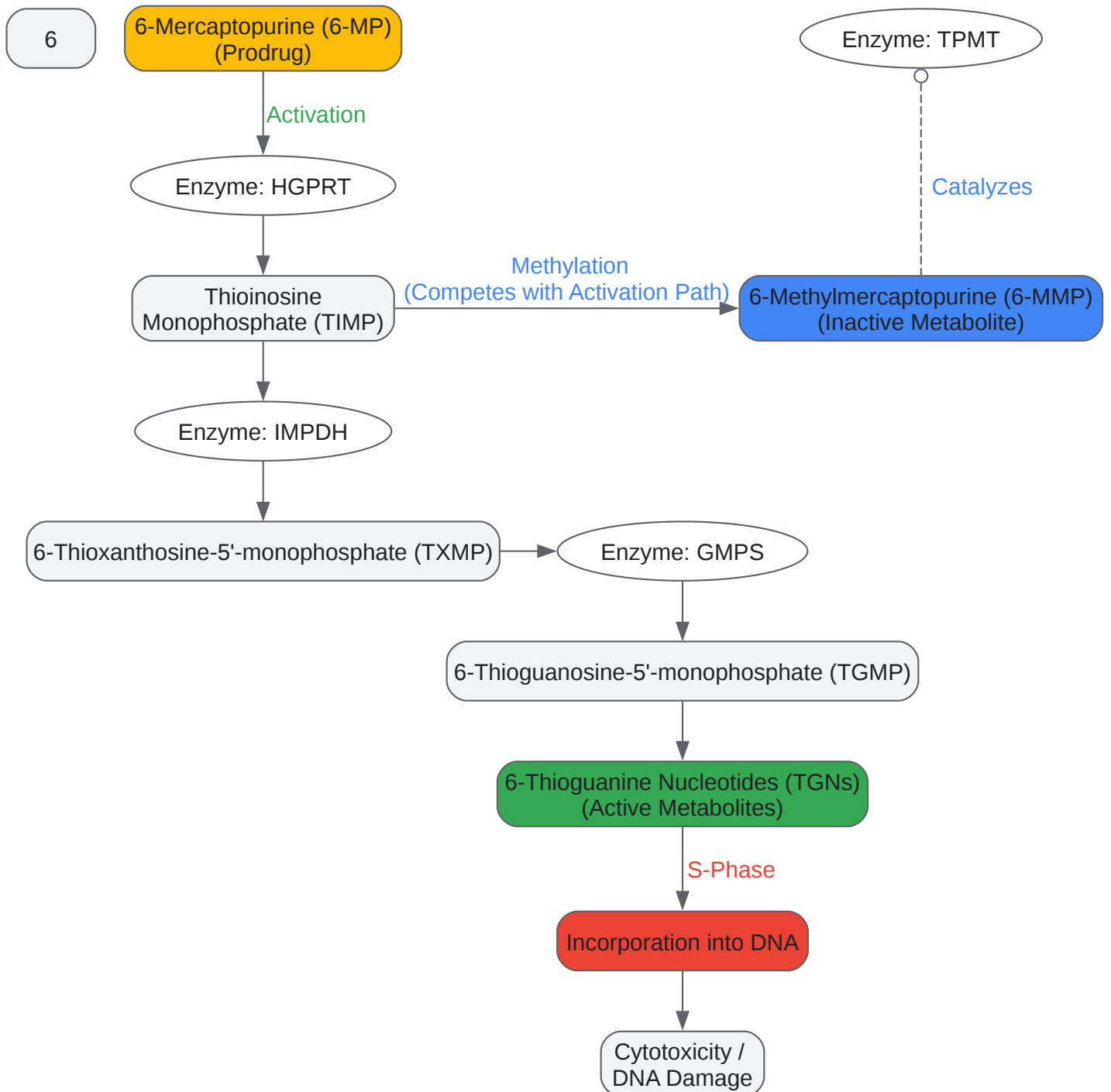
This protocol is based on the 2020 results paper and its preceding 2014 study protocol [3] [2].

- **Study Design:** This was a **multi-center, single-arm, Phase II trial**.

- **Patient Population:** Adult patients with advanced breast or ovarian cancer and a known BRCA1/2 germline mutation who had progressed after at least one prior line of chemotherapy.
- **Intervention:** Patients received oral **6-MP once daily** and oral **methotrexate once weekly** in 28-day cycles. The starting doses were 55 mg/m² for 6-MP and 15 mg/m² for methotrexate, adjusted from higher initial doses due to myelosuppression.
- **Outcome Measurement:** The primary outcome was the **objective response rate at 8 weeks**, defined by RECIST v1.1 criteria (including stable disease, partial, or complete response). Treatment continued until disease progression or unacceptable toxicity.

Mechanism of Action: 6-Mercaptopurine

The following diagram illustrates the metabolic pathways and mechanism of action of 6-Mercaptopurine, which underlies its therapeutic and toxic effects.



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This diagram shows that 6-MP is a prodrug requiring metabolic activation to exert cytotoxicity [2] [4]. The active metabolites, 6-thioguanine nucleotides (TGNs), are incorporated into DNA during the S-phase of the cell cycle, ultimately leading to DNA damage and cell death [1] [2]. The enzyme **Thiopurine S-methyltransferase (TPMT)** plays a critical role by methylating 6-MP and its intermediates into inactive metabolites like 6-methylmercaptopurine (6-MMP) [4]. Genetic polymorphisms in TPMT can lead to reduced enzyme activity, causing a shift towards the production of excess TGNs and significantly increasing the risk of severe bone marrow suppression (myelosuppression) [5] [6] [4].

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To cite this document: Smolecule. [lethality comparison 6-selenopurine and 6-mercaptopurine in mice]. Smolecule, [2026]. [Online PDF]. Available at:

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